molecular formula C8H12BNO2 B15071790 (2-Amino-5-ethylphenyl)boronic acid

(2-Amino-5-ethylphenyl)boronic acid

Cat. No.: B15071790
M. Wt: 165.00 g/mol
InChI Key: PBVUTPPXUYFHPK-UHFFFAOYSA-N
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Description

(2-Amino-5-ethylphenyl)boronic acid is an organoboron compound that contains a boronic acid functional group attached to a phenyl ring substituted with an amino group and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-ethylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-amino-5-ethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of boronic acids often involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-ethylphenyl)boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Amino-5-ethylphenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2-Amino-5-ethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl halide .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the amino and ethyl substituents.

    (2-Amino-phenyl)boronic acid: Lacks the ethyl substituent.

    (5-Ethylphenyl)boronic acid: Lacks the amino substituent

Uniqueness

(2-Amino-5-ethylphenyl)boronic acid is unique due to the presence of both amino and ethyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

(2-amino-5-ethylphenyl)boronic acid

InChI

InChI=1S/C8H12BNO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2,10H2,1H3

InChI Key

PBVUTPPXUYFHPK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CC)N)(O)O

Origin of Product

United States

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